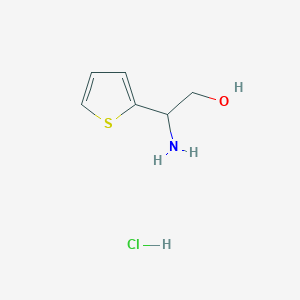

2-Amino-2-(thiophen-2-yl)ethanol hydrochloride

概要

説明

2-Amino-2-(thiophen-2-yl)ethanol hydrochloride is a compound with the CAS Number: 2089378-72-1 . It has a molecular weight of 180.68 . The compound is a white to light yellow powder or crystals .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-Amino-2-(thiophen-2-yl)ethanol hydrochloride, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .Molecular Structure Analysis

The IUPAC name of this compound is 2-amino-2-(1H-1lambda3-thiophen-2-yl)ethan-1-ol hydrochloride . Its InChI Code is 1S/C6H10NOS.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8-9H,4,7H2;1H .Chemical Reactions Analysis

Thiophene derivatives, including 2-Amino-2-(thiophen-2-yl)ethanol hydrochloride, are known to undergo various chemical reactions. For instance, 2-Thiopheneethylamine, a related compound, undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical And Chemical Properties Analysis

This compound is stored at room temperature and in a refrigerator .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Amino-2-(thiophen-2-yl)ethanol hydrochloride, also known as 2-Amino-2-(2-thienyl)ethanol hydrochloride:

Pharmaceutical Research

2-Amino-2-(thiophen-2-yl)ethanol hydrochloride is used in pharmaceutical research as a building block for the synthesis of various bioactive compounds. Its unique structure, which includes both an amino group and a thiophene ring, makes it a valuable intermediate in the development of drugs targeting a range of diseases, including cancer and neurological disorders .

Chemical Synthesis

This compound is frequently employed in chemical synthesis due to its reactivity and versatility. It serves as a precursor in the synthesis of more complex molecules, particularly in the creation of heterocyclic compounds. These heterocycles are essential in the development of new materials and pharmaceuticals .

Material Science

In material science, 2-Amino-2-(thiophen-2-yl)ethanol hydrochloride is used to synthesize conductive polymers. These polymers have applications in the development of electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. The thiophene ring in its structure contributes to the electrical conductivity of these materials .

Biochemical Studies

The compound is also utilized in biochemical studies to investigate enzyme interactions and protein-ligand binding. Its structure allows it to act as a probe in these studies, helping researchers understand the mechanisms of enzyme activity and the effects of potential inhibitors .

Analytical Chemistry

In analytical chemistry, 2-Amino-2-(thiophen-2-yl)ethanol hydrochloride is used as a reagent for the detection and quantification of various substances. Its reactivity with different analytes makes it useful in developing assays and sensors for environmental monitoring and clinical diagnostics .

Agricultural Chemistry

This compound finds applications in agricultural chemistry as well. It is used in the synthesis of agrochemicals, including pesticides and herbicides. Its ability to interact with biological systems makes it a valuable component in the development of compounds that protect crops from pests and diseases .

Medicinal Chemistry

Finally, in medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its effects on various biological targets, aiming to develop new treatments for diseases. Its unique chemical structure provides a basis for the design of novel drugs with improved efficacy and safety profiles.

Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 : Source 7 : Source 8

Safety and Hazards

将来の方向性

While the specific future directions for 2-Amino-2-(thiophen-2-yl)ethanol hydrochloride are not mentioned in the retrieved sources, thiophene derivatives are a topic of ongoing research due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

作用機序

Target of Action

Related compounds such as 2-thiopheneethanol have been associated with ttk kinase, a novel target for cancer treatment .

Mode of Action

Similar compounds like 2-thiopheneethylamine have been reported to undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives .

Biochemical Pathways

Related compounds have been used in the preparation of oligothiophene isothiocyanates as fluorescent markers for biopolymers .

Result of Action

Related compounds have been used in the preparation of biologically active compounds such as the analgesic sulfentanyl and the antithrombotic clopidogrel hydrogen sulfate .

特性

IUPAC Name |

2-amino-2-thiophen-2-ylethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFCEMYUZWLGDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(thiophen-2-yl)ethanol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034614.png)

![2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3034621.png)

![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034623.png)

![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/structure/B3034631.png)